1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione
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Overview
Description
1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione is a complex organic compound with a unique structure that includes multiple methyl groups and a carbazole core
Preparation Methods
The synthesis of 1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include:
Cyclization Reactions: These reactions form the carbazole core.
Methylation: Introduction of methyl groups at specific positions.
Oxidation and Reduction: To achieve the desired oxidation state of the compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to control the process.
Chemical Reactions Analysis
1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures to drive the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione can be compared with other similar compounds, such as:
- 1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-
- 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-
- 1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific arrangement of methyl groups and the carbazole core, which confer distinct chemical and biological properties.
Properties
CAS No. |
830926-56-2 |
---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1,1,3,5-tetramethyl-2H-benzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C20H19NO2/c1-11-9-14-16(20(2,3)10-11)15-17(21(14)4)19(23)13-8-6-5-7-12(13)18(15)22/h5-9H,10H2,1-4H3 |
InChI Key |
JILOPLKQHPBBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(N2C)C(=O)C4=CC=CC=C4C3=O)C(C1)(C)C |
Origin of Product |
United States |
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